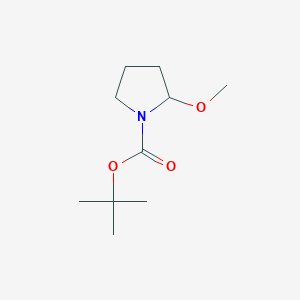

Tert-butyl 2-methoxypyrrolidine-1-carboxylate

Overview

Description

Tert-butyl 2-methoxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is a pyrrolidine derivative, characterized by the presence of a tert-butyl group, a methoxy group, and a carboxylate group attached to the pyrrolidine ring . This compound is commonly used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-methoxypyrrolidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of this compound with diisobutylaluminium hydride (DIBAL-H) in diethyl ether and toluene at -78°C to room temperature . The reaction mixture is then quenched with saturated ammonium chloride and extracted with dichloromethane . The organic layers are dried and concentrated to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-methoxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2-methoxypyrrolidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various synthetic and research applications .

Biological Activity

Tert-butyl 2-methoxypyrrolidine-1-carboxylate (TBMPC) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H22N2O4

- Molecular Weight : 246.32 g/mol

- CAS Number : 85909-08-6

The structure features a pyrrolidine ring substituted with a tert-butyl group and a methoxycarbonyl moiety, which contributes to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that TBMPC may exhibit several biological activities, primarily through modulation of various biochemical pathways:

- Anti-inflammatory Properties : TBMPC has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release. In vitro studies suggest it may reduce the secretion of pro-inflammatory cytokines such as IL-1β in macrophages .

- Neuroprotective Effects : Preliminary studies indicate that TBMPC could have neuroprotective effects, potentially through the inhibition of oxidative stress pathways. This suggests a role in protecting neuronal cells from damage .

- Antimicrobial Activity : Some studies have suggested that derivatives of TBMPC exhibit antimicrobial properties against certain bacterial strains, although specific data on TBMPC itself is limited .

Synthesis and Derivatives

The synthesis of TBMPC typically involves the reaction of pyrrolidine derivatives with tert-butyl esters under controlled conditions. For example, one method involves the use of Grignard reagents to facilitate the formation of the pyrrolidine ring structure . The following table outlines some synthetic routes and yields associated with TBMPC:

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Grignard reaction in THF at -40°C | 56% | Requires inert atmosphere |

| Addition of tert-butyl 2-oxopyrrolidine-1-carboxylate | 50% | Monitored by HPLC |

Case Studies and Research Findings

Several studies have explored the biological activity of TBMPC and its derivatives:

- Study on Inflammation : A study demonstrated that TBMPC significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as an anti-inflammatory agent. The compound exhibited a concentration-dependent effect, with notable inhibition observed at concentrations above 10 µM .

- Neuroprotection in Animal Models : In animal models, compounds similar to TBMPC were evaluated for neuroprotective effects against induced oxidative stress. Results indicated a reduction in neuronal cell death, supporting its potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name |

tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-5-6-8(11)13-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXHOJKWWBPIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447661 | |

| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144688-69-7 | |

| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.